2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
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Description
2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis .
Biochemical Pathways
For instance, some thiazole derivatives can inhibit the mRNA expression of transforming growth factor-β1 (TGF-β1) in certain cells .
Result of Action
Similar compounds, such as thiazole derivatives, have been found to have various effects, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-methyl-4-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyrido[1,2-a]pyrimidine-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-11-17(25)24-9-3-6-15(19(24)23-13)20(26)22-12-14-5-2-8-21-18(14)16-7-4-10-27-16/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUSQYIMDFOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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